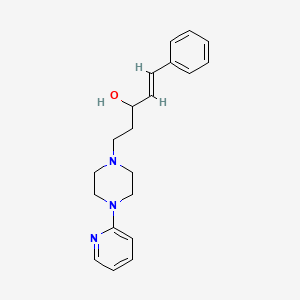
1,2,3-Trichloro-4,5,6-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trichloro-4,5,6-trinitrobenzene is a polynitrobenzene derivative known for its high-energy properties. This compound is characterized by the presence of three chlorine atoms and three nitro groups attached to a benzene ring. It is primarily used in the development of energetic materials due to its stability and high detonation velocity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-4,5,6-trinitrobenzene can be synthesized through the nitration of 1,2,3-trichlorobenzene using a mixture of nitric acid and sulfuric acid. The nitration process is typically carried out at elevated temperatures to ensure complete substitution of hydrogen atoms with nitro groups .
Industrial Production Methods: The industrial production of this compound involves large-scale nitration processes. The reaction is conducted in a controlled environment to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Trichloro-4,5,6-trinitrobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or aqueous ammonia can be used to replace chlorine atoms.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in the reduction of nitro groups.
Major Products:
Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.
Azido Derivatives: Substitution of chlorine atoms with azide groups results in azido derivatives.
Aplicaciones Científicas De Investigación
1,2,3-Trichloro-4,5,6-trinitrobenzene has several scientific research applications, including:
Energetic Materials: It is used in the synthesis of high-energy materials due to its stability and high detonation velocity.
Pharmaceutical Intermediates: The compound serves as an intermediate in the synthesis of various pharmaceuticals.
Organic Electronics: It is used in the development of organic electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trichloro-4,5,6-trinitrobenzene involves the interaction of its nitro and chlorine groups with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, while the chlorine atoms can participate in substitution reactions. These interactions lead to the formation of various products that exhibit unique properties .
Comparación Con Compuestos Similares
1,3,5-Trichloro-2,4,6-trinitrobenzene: Similar in structure but differs in the position of chlorine and nitro groups.
1,3,5-Triamino-2,4,6-trinitrobenzene: Contains amino groups instead of chlorine atoms, making it more stable and less sensitive to impact.
Uniqueness: 1,2,3-Trichloro-4,5,6-trinitrobenzene is unique due to its specific arrangement of chlorine and nitro groups, which imparts distinct chemical and physical properties. Its high detonation velocity and stability make it a valuable compound in the field of energetic materials .
Propiedades
Número CAS |
28260-63-1 |
|---|---|
Fórmula molecular |
C6Cl3N3O6 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1,2,3-trichloro-4,5,6-trinitrobenzene |
InChI |
InChI=1S/C6Cl3N3O6/c7-1-2(8)4(10(13)14)6(12(17)18)5(3(1)9)11(15)16 |
Clave InChI |
LQYCEPZHJMYYQE-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)

![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
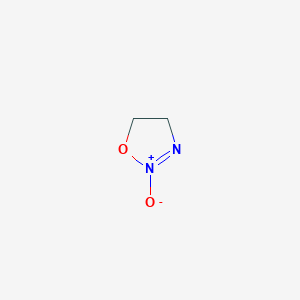
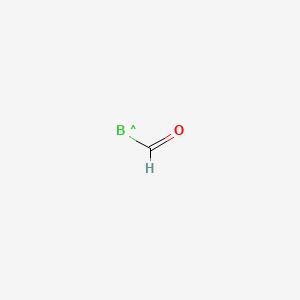
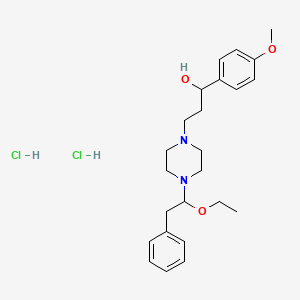
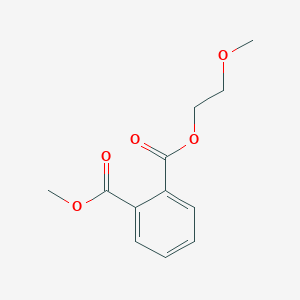
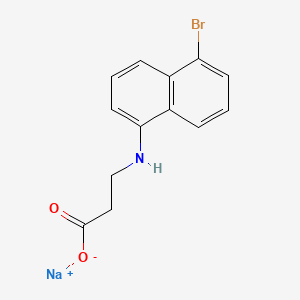


![3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene](/img/structure/B14680985.png)
![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
